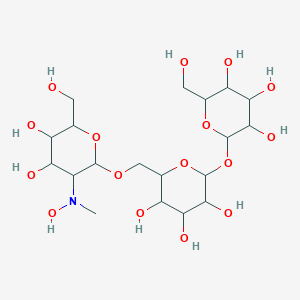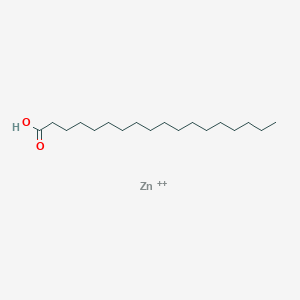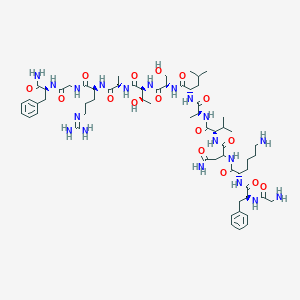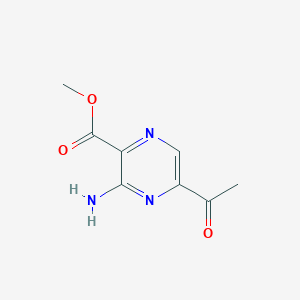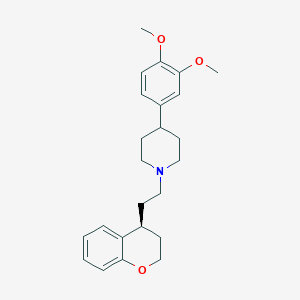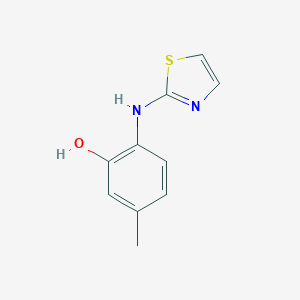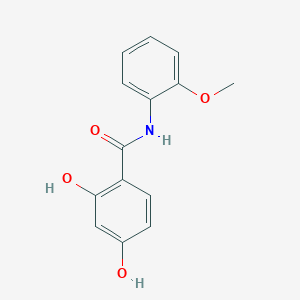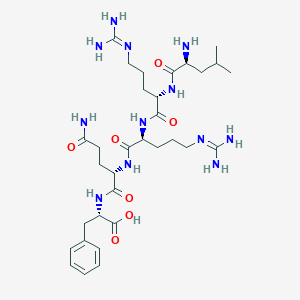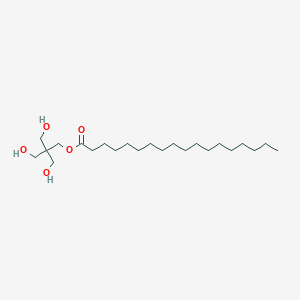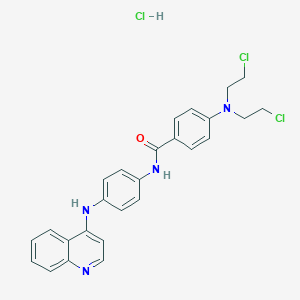![molecular formula C7H10O4 B148184 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde CAS No. 127747-11-9](/img/structure/B148184.png)
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid that is used in the synthesis of various organic compounds. The compound has been shown to have remarkable biological properties, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. The compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. The compound has also been shown to have antitumor properties, which may make it useful in the treatment of cancer. Additionally, it has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde in lab experiments is its relatively low toxicity. The compound is also readily available and easy to synthesize. However, one limitation of using the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the compound's potential applications in medicine, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, the compound's antioxidant properties may make it useful in the development of new food preservatives and cosmetics. Finally, the study of the compound's mechanism of action may lead to the development of new drugs with improved efficacy and reduced side effects.
合成法
The synthesis of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde involves the reaction of acetaldehyde with ethylene oxide in the presence of a catalyst. The reaction takes place at a temperature of 70-80°C and a pressure of 1-2 atm. The product is then purified by distillation and recrystallization to obtain a pure form of the compound. The yield of the reaction is typically around 60-70%.
科学的研究の応用
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral properties. The compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the production of solvents, polymers, and resins.
特性
CAS番号 |
127747-11-9 |
|---|---|
製品名 |
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-[2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C7H10O4/c8-3-1-7(2-4-9)10-5-6-11-7/h3-4H,1-2,5-6H2 |
InChIキー |
JOGWMIAXCIIMAM-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(CC=O)CC=O |
正規SMILES |
C1COC(O1)(CC=O)CC=O |
同義語 |
1,3-DIOXOLANE-2,2-DIACETALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




